molecular formula C11H9NO B13176915 2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile

Cat. No.: B13176915
M. Wt: 171.19 g/mol
InChI Key: AUBRMGLWPVUANJ-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a spirocyclic compound characterized by a unique structure where an oxirane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves a multi-step process. One common method includes the reaction of indene derivatives with epoxides under specific conditions. For instance, the reaction between ninhydrin and malononitrile in the presence of hydrazonyl chlorides in ethanol at room temperature has been reported to yield spirocyclic compounds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrospiro[indene-1,2’-oxirane]
  • Spiro[indene-2,3’-pyrazole] derivatives
  • Spirocyclic oxindoles

Uniqueness

2,3-Dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to its specific combination of an indene moiety with an oxirane ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C11H9NO/c12-7-10-11(13-10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-6H2

InChI Key

AUBRMGLWPVUANJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(O2)C#N)C3=CC=CC=C31

Origin of Product

United States

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